molecular formula C14H12N2OS B1515020 (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine CAS No. 27163-30-0

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine

Cat. No. B1515020
CAS RN: 27163-30-0
M. Wt: 256.32 g/mol
InChI Key: RTIKESPGXBFRGY-UHFFFAOYSA-N
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Description

“(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine” is a chemical compound with the linear formula C14 H12 N2 O S . It is a solid substance .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular weight of “(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine” is 256.33 . The Inchi Code for this compound is 1S/C14H12N2OS/c1-17-14-8-6-13 (7-9-14)16-12-4-2-11 (3-5-12)15-10-18/h2-9,16H,1H3 .


Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .


Physical And Chemical Properties Analysis

“(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine” is a solid substance . The storage temperature for this compound is -20°C .

Scientific Research Applications

1. Chemical Reactivity and Kinetics

  • The study of the kinetics and mechanisms of reactions involving similar compounds, such as 3-methoxyphenyl and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, helps in understanding the chemical behavior and potential applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (E. Castro et al., 2001).

2. Asymmetric Hydrogenation in Organic Synthesis

  • The asymmetric hydrogenation of N-aryl acetophenone imines, particularly with electron-donating substituents like 2-methoxy, demonstrates the utility of compounds similar to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in producing secondary amines with high enantioselectivity (N. Mršić et al., 2009).

3. Synthesis and Antimicrobial Activities

  • Research into the synthesis of new derivatives from reactions with primary amines, such as the formation of 1,2,4-triazole derivatives, highlights the potential of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in developing compounds with antimicrobial properties (H. Bektaş et al., 2007).

4. Photoinitiation in Polymerization

  • Studies on substituted benzophenones, including 4-methoxy-benzophenone, provide insights into the role of similar structures in the efficiency of photoinitiators in polymerization processes (J. Fouassier et al., 1995).

5. Organic Photovoltaic Cells

  • Research on small molecular-based organic photovoltaic cells using layers that include triarylamine, related to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, shows enhanced power conversion efficiency, highlighting its potential in renewable energy technologies (Masaya Hirade & C. Adachi, 2011).

6. Antimicrobial Activity in Plant Pathogen Control

  • Synthesis of p-aromatic isothiocyanates and their application in controlling plant pathogenic fungi and bacteria suggest the potential role of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in agriculture (J. Tang et al., 2018).

7. Removal of Environmental Contaminants

  • Studies on tertiary amine-functionalized adsorption resins for the removal of environmental contaminants, such as benzophenone-4, provide a basis for exploring similar uses of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (Xia Zhou et al., 2018).

8. Inhibitory Effects on Melanin Production

  • The inhibitory effects of related compounds on melanin biosynthesis, like (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, indicate the potential cosmetic and dermatological applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (S. Choi et al., 2002).

properties

IUPAC Name

4-isothiocyanato-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(3-5-12)15-10-18/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIKESPGXBFRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651044
Record name 4-Isothiocyanato-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine

CAS RN

27163-30-0
Record name 4-Isothiocyanato-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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